REACTION_CXSMILES
|
ClC1C=CC=CC=1C(Cl)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:22][C:23]([CH3:30])([C:27](O)=[O:28])[C:24]([OH:26])=[O:25].CCN(C(C)C)C(C)C.C1C=NC2N(O)N=NC=2C=1.CC(C)N=C=NC(C)C.[NH2:59][CH2:60][C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][N:62]=1>C(Cl)Cl.CN1C(=O)CCC1.C(Cl)Cl.CN1C(=O)CCC1>[CH3:22][C:23]([CH3:30])([C:27]([NH:59][CH2:60][C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][N:62]=1)=[O:28])[C:24]([OH:26])=[O:25] |f:8.9|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(C2=CC=CC=C2)(C2=CC=CC=C2)Cl)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
793 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
DCM NMP
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CN1CCCC1=O
|
Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
NCC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.09 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resin was shaken overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
added to the resin
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed with DCM:MeOH:DIPEA (17:2:1), DCM, NMP og DCM (2×25 mL of each)
|
Type
|
WAIT
|
Details
|
The resin was swelled in NMP for 20 mins
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
the resin was shaken for 90 min at RT
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
The resin was shaken for overnigth
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed with NMP (5×20 mL) and DCM (10×20 mL)
|
Type
|
ADDITION
|
Details
|
TFA/TIS/water (95:2.5:2.5; 30 mL) was added to the resin and it
|
Type
|
WAIT
|
Details
|
was shaked for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C(=O)NCC1=NC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |